molecular formula C9H17IO B13079297 1-Iodo-2-propoxycyclohexane

1-Iodo-2-propoxycyclohexane

Katalognummer: B13079297
Molekulargewicht: 268.13 g/mol
InChI-Schlüssel: BLDMKWRTDWAGQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-2-propoxycyclohexane is an organic compound with the molecular formula C₉H₁₇IO. It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a propoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Iodo-2-propoxycyclohexane can be synthesized through the iodination of 2-propoxycyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Iodo-2-propoxycyclohexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The propoxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substituted cyclohexane derivatives
  • Alkenes
  • Ketones or aldehydes

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-propoxycyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-iodo-2-propoxycyclohexane involves its reactivity due to the presence of the iodine atom and the propoxy group. The iodine atom acts as a good leaving group in nucleophilic substitution reactions, while the propoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

    1-Iodo-2-methoxycyclohexane: Similar structure but with a methoxy group instead of a propoxy group.

    1-Bromo-2-propoxycyclohexane: Similar structure but with a bromine atom instead of iodine.

    2-Iodo-1-propoxycyclohexane: Similar structure but with different positions of the iodine and propoxy groups.

Uniqueness: 1-Iodo-2-propoxycyclohexane is unique due to the specific positioning of the iodine and propoxy groups, which influences its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it particularly useful in nucleophilic substitution reactions, while the propoxy group provides additional functionalization possibilities.

Eigenschaften

Molekularformel

C9H17IO

Molekulargewicht

268.13 g/mol

IUPAC-Name

1-iodo-2-propoxycyclohexane

InChI

InChI=1S/C9H17IO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7H2,1H3

InChI-Schlüssel

BLDMKWRTDWAGQW-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1CCCCC1I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.